2-Pyridin-4-yl-benzothiazol-6-ylamine is a heterocyclic compound characterized by its unique structure, which includes a pyridine and a benzothiazole moiety. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research and as an inhibitor for specific protein kinases.
2-Pyridin-4-yl-benzothiazol-6-ylamine belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. It is classified under heterocyclic compounds, specifically as an aromatic amine due to the presence of an amino group attached to the benzothiazole structure.
The synthesis of 2-Pyridin-4-yl-benzothiazol-6-ylamine typically involves several methods:
The molecular structure of 2-Pyridin-4-yl-benzothiazol-6-ylamine features:
2-Pyridin-4-yl-benzothiazol-6-ylamine can participate in various chemical reactions:
The mechanism of action for 2-Pyridin-4-yl-benzothiazol-6-ylamine primarily involves its interaction with specific biological targets:
Relevant data on melting point or boiling point is not extensively documented but can be inferred from related compounds within the same class.
The applications of 2-Pyridin-4-yl-benzothiazol-6-ylamine are diverse:
The compound exhibits the molecular formula C₁₂H₉N₃S and a molecular weight of 227.28-227.3 g/mol, consistent across analytical characterizations [1] [2] [7]. Its purity in commercial supplies typically exceeds 95%, meeting research-grade standards for pharmacological investigations [7]. The structural configuration consists of a benzothiazole system (comprising a benzene ring fused with a thiazole containing nitrogen and sulfur heteroatoms) linked at the 2-position to a pyridin-4-yl group. An amine functionality (-NH₂) occupies the 6-position of the benzothiazole ring, creating an electron-rich region capable of hydrogen bonding and nucleophilic interactions [2] [9].
Table 1: Fundamental Chemical Characteristics of 2-Pyridin-4-yl-benzothiazol-6-ylamine
Property | Value | Reference/Source |
---|---|---|
CAS Registry Number | 154851-85-1 | [2] [7] [9] |
Systematic Name | 2-Pyridin-4-yl-benzothiazol-6-ylamine | [1] [2] |
Molecular Formula | C₁₂H₉N₃S | [1] [2] [7] |
Molecular Weight | 227.28-227.3 g/mol | [2] [7] [9] |
Purity Specifications | ≥95% (Research Grade) | [7] |
MDL Number | MFCD03779884 | [2] [7] |
Computational and experimental analyses predict several physicochemical parameters essential for drug-likeness assessments. The compound displays a predicted boiling point of 470.5±51.0°C, indicative of thermal stability under standard processing conditions. Density estimates approximate 1.360±0.06 g/cm³, while its pKa value of 3.86±0.10 suggests moderate acidity, likely attributable to the pyridinyl nitrogen's protonation behavior [2]. These properties influence solubility, membrane permeability, and bioavailability—critical considerations for therapeutic applications. The planar configuration of the benzothiazole system facilitates π-π stacking interactions with aromatic residues in biological targets, while the pyridine ring's nitrogen atom serves as a hydrogen bond acceptor. The electron-donating amine group at the 6-position further enhances hydrogen-bonding capacity, creating a multifaceted recognition profile suitable for targeted molecular design.
The emergence of 2-Pyridin-4-yl-benzothiazol-6-ylamine reflects centuries of advancement in heterocyclic chemistry, which originated with the isolation of fundamental heterocycles in the early 19th century. Landmark discoveries include Heinrich Limpricht's identification of furan in 1831 and the isolation of pyrrole ("fiery oil") from bone pyrolysis in 1834 [8]. Pyridine synthesis via acetylene and ammonia reactions further established heterocyclic frameworks as synthetic targets [8]. Benzothiazole chemistry developed prominently during vulcanization research in the rubber industry, where aniline derivatives combined with sulfur sources yielded these heterocyclic systems. The discovery that benzothiazoles could serve as precursors for dyes (e.g., thioflavine T) catalyzed their pharmaceutical investigation [5] [8].
The strategic hybridization of benzothiazole with pyridine represents a modern medicinal chemistry approach to enhance bioactivity. Benzothiazole derivatives gained pharmacological significance following the recognition of their antimicrobial and antitumor properties, while pyridine-containing compounds like isoniazid demonstrated potent antitubercular activity [10]. Molecular hybridization techniques enabled the deliberate fusion of these pharmacophores, creating novel chemical entities like 2-Pyridin-4-yl-benzothiazol-6-ylamine. This compound exemplifies structure-function optimization, where the benzothiazole core provides planar rigidity for target intercalation, and the pyridine moiety introduces complementary electronic properties and binding capabilities. Synthetic accessibility via sequential condensation and cyclization reactions facilitated its development, allowing precise modifications to the benzothiazole ring system and pyridine substituents [2] [10]. Historically, approximately 70% of therapeutic agents incorporate heterocyclic frameworks, underscoring their fundamental role in drug discovery [5]. The progression from simple heterocycles like pyridine (C₅H₅N) to complex hybrids like 2-Pyridin-4-yl-benzothiazol-6-ylamine illustrates chemistry's evolution toward structurally sophisticated, biologically optimized molecules.
Benzothiazole-pyridine hybrids demonstrate expansive pharmacological potential, leveraging complementary bioactivity profiles from both heterocyclic systems. The 2-Pyridin-4-yl-benzothiazol-6-ylamine scaffold exhibits particular significance in central nervous system (CNS) targeting and anti-infective applications. Neuroscience research identifies this structural class as high-affinity dopamine D4 receptor (D4R) ligands, with compound 16f (a structural analogue) displaying sub-nanomolar binding affinity (Kᵢ ≤ 6.9 nM) and >91-fold selectivity over related D2 and D3 receptors [4]. These derivatives function as low-efficacy partial agonists or antagonists at D4R, which regulates cognitive function and reward pathways in the prefrontal cortex. In vivo studies demonstrate that 16f (5–30 mg/kg, intraperitoneal) significantly reduces cocaine self-administration in rat models, supporting D4R's therapeutic relevance in substance use disorders [4]. The compound's metabolic stability in human liver microsomes and favorable brain penetration (AUCbrain/plasma > 3) further highlight its translational potential for neuropsychiatric conditions [4].
Table 2: Pharmacological Applications of Benzothiazole-Pyridine Hybrids Including 2-Pyridin-4-yl-benzothiazol-6-ylamine Derivatives
Therapeutic Area | Molecular Targets/Activities | Research Findings |
---|---|---|
Neuropharmacology | Dopamine D4 receptor (Partial agonist/antagonist) | >91-fold selectivity over D2/D3 receptors; Reduces cocaine self-administration [4] |
Antitubercular Agents | DprE1 enzyme inhibition | Inhibits mycobacterial cell wall biosynthesis |
Antimicrobials | Broad-spectrum activity | Activity against Gram-positive/Gram-negative bacteria [5] [10] |
Anticancer Agents | Kinase inhibition; DNA intercalation | Cytotoxicity in tumor cell lines [10] |
Anti-inflammatorys | COX/LOX pathway modulation | Reduction in inflammatory mediators [10] |
In infectious disease contexts, benzothiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Molecular hybridization strategies incorporating pyridine appendages enhance penetration through mycobacterial cell envelopes [10]. These compounds inhibit decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in arabinogalactan biosynthesis—an essential cell wall component . The structural flexibility of the 2-Pyridin-4-yl-benzothiazol-6-ylamine scaffold permits strategic modifications to optimize target engagement, exemplified by derivatives exhibiting minimum inhibitory concentrations (MICs) rivaling first-line tuberculosis drugs .
Additional pharmacological activities underscore the scaffold's versatility:
These diverse activities stem from the scaffold's capacity for targeted modifications—altering the benzothiazole substituents, pyridine ring electronics, or linker groups—to fine-tune pharmacodynamic and pharmacokinetic profiles. The integration of computational design (e.g., molecular docking against D4R or DprE1 crystal structures) facilitates rational optimization, accelerating the development of derivatives with enhanced potency and selectivity [4] . This benzothiazole-pyridine hybrid thus represents a privileged structure in medicinal chemistry, enabling targeted discovery across multiple therapeutic domains.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1